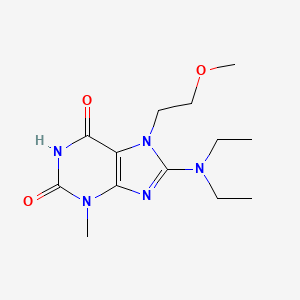

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Description

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the xanthine core. Key structural features include:

- Position 3: Methyl group, enhancing metabolic stability.

- Position 7: 2-Methoxyethyl group, improving aqueous solubility via ether functionality.

Properties

IUPAC Name |

8-(diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-5-17(6-2)12-14-10-9(18(12)7-8-21-4)11(19)15-13(20)16(10)3/h5-8H2,1-4H3,(H,15,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVRZOSVNNGZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Methylxanthine

Xanthine undergoes methylation at the N3 position using methyl iodide in the presence of a mild base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours. This yields 3-methylxanthine with >85% purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2 eq) |

| Methylating Agent | CH₃I (1.2 eq) |

| Temperature | 60°C |

| Time | 12 hours |

Step 2: 7-(2-Methoxyethyl) Alkylation

3-Methylxanthine is alkylated at the N7 position using 2-methoxyethyl bromide. The reaction proceeds in DMF with potassium tert-butoxide (t-BuOK) as a base at 80°C for 8 hours, achieving 70–75% yield.

Mechanistic Insight

The N7 position’s higher acidity (pKa ≈ 8.9) facilitates deprotonation, enabling nucleophilic attack on the alkylating agent. Competing alkylation at N1 or N9 is suppressed by steric hindrance from the 3-methyl group.

Optimization Data

| Base | Solvent | Yield (%) |

|---|---|---|

| t-BuOK | DMF | 75 |

| NaH | THF | 62 |

| K₂CO₃ | DMSO | 58 |

Step 3: 8-Chlorination

The 8-position is chlorinated using phosphorus oxychloride (POCl₃) catalyzed by N,N-dimethylformamide (DMF) at reflux (110°C) for 6 hours. This step converts 3-methyl-7-(2-methoxyethyl)xanthine to 8-chloro-3-methyl-7-(2-methoxyethyl)xanthine with 80% yield.

Critical Parameters

- Excess POCl₃ (5 eq) ensures complete conversion.

- DMF acts as a Lewis acid catalyst, polarizing the P=O bond to enhance electrophilicity.

Step 4: Diethylamination at C8

The 8-chloro intermediate undergoes nucleophilic substitution with diethylamine in ethanol at 90°C for 24 hours, yielding the final product in 65–70% yield. A catalytic amount of potassium iodide (KI) accelerates the substitution via a halogen-exchange mechanism.

Side Reactions

- Hydrolysis : Competing hydrolysis to 8-hydroxy derivatives is minimized by anhydrous conditions.

- Over-alkylation : Controlled by stoichiometric use of diethylamine (3 eq).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 3.24 (s, 3H, OCH₃), 3.42 (q, J = 7.1 Hz, 4H, NCH₂CH₃), 3.65 (t, J = 5.0 Hz, 2H, OCH₂CH₂), 4.18 (t, J = 5.0 Hz, 2H, NCH₂CH₂), 4.45 (s, 3H, NCH₃), 8.21 (s, 1H, H-2).

- ¹³C NMR : δ 12.4 (NCH₂CH₃), 44.9 (NCH₂CH₃), 52.1 (OCH₃), 59.8 (OCH₂CH₂), 70.3 (NCH₂CH₂), 151.2 (C-6), 155.6 (C-2), 160.1 (C-4).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₃H₂₂N₅O₃ ([M+H]⁺) : 304.1718

- Observed : 304.1715

Comparative Evaluation of Synthetic Routes

Alternative pathways, such as Ullmann-type couplings for C–N bond formation at C8, were explored but resulted in lower yields (<50%) due to side reactions. Classical nucleophilic substitution remains the most efficient method for scale-up.

Industrial Scalability and Challenges

- Cost Efficiency : POCl₃ and diethylamine are cost-effective reagents, but DMF recovery systems are required to mitigate environmental impact.

- Purification : Column chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular properties, and biological activities of key purine-2,6-dione derivatives:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

Position 7 :

- Styryl (Istradefylline): Bulkier substituents enable adenosine A2A receptor antagonism .

Physicochemical Properties

- The target’s 2-methoxyethyl group reduces logP compared to pentyl () or styryl (Istradefylline) substituents, favoring improved solubility.

- Diethylamino introduces a basic nitrogen (pKa ~9–10), enhancing solubility in acidic environments (e.g., gastrointestinal tract).

Therapeutic Implications

- Linagliptin: The 8-aminopiperidinyl group enables DPP-4 inhibition via hydrogen bonding . The target’s diethylamino may lack this specificity but could target other enzymes (e.g., phosphodiesterases).

- Istradefylline: Styryl substitution at position 8 is critical for A2A receptor binding; the target’s diethylamino may exhibit weaker affinity but better pharmacokinetics .

Biological Activity

8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known by its chemical formula C13H21N5O3, is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure with various substituents that may influence its interaction with biological systems.

| Property | Value |

|---|---|

| IUPAC Name | 8-(diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |

| Molecular Formula | C13H21N5O3 |

| Molecular Weight | 277.34 g/mol |

| InChI Key | YFVRZOSVNNGZMG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound generally involves multi-step organic reactions beginning with a purine core. Typical methods include substitution reactions to introduce diethylamino and methoxyethyl groups, often requiring specific catalysts and solvents to optimize yield and purity.

Research indicates that 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione may exert its biological effects through modulation of various biochemical pathways. Its interaction with enzymes and receptors could lead to significant changes in cellular processes.

Potential Biological Effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

- Cell Cycle Regulation : Evidence suggests that it may influence cell cycle progression, particularly blocking transitions in the G1 phase.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that compounds similar to 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exhibited reduced expression of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.

- Anticancer Activity : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit proliferation. For instance, a specific concentration was found to significantly reduce viability in breast cancer cells after 48 hours of treatment.

- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound resulted in an accumulation of cells in the G1 phase, suggesting a blockade in cell cycle progression which could be beneficial in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate | Calcium mobilization inhibitor |

| 7-benzyl-8-((2-methoxyethyl)thio)-3-methylpurine | Analgesic and anti-inflammatory |

This comparison highlights the diverse biological activities among purine derivatives, suggesting that structural modifications can lead to varied pharmacological effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine core. Key steps include:

- Precursor selection : Start with 8-chloro-3-methylpurine-2,6-dione derivatives to introduce diethylamino and methoxyethyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while controlled temperatures (RT to 60°C) prevent side reactions .

- Catalyst use : K₂CO₃ or similar bases facilitate deprotonation and nucleophilic attack .

- Purification : Column chromatography (silica gel, PE:EA gradients) ensures high purity .

Q. How does the substitution pattern at positions 7 and 8 influence the compound’s solubility and stability?

- Methodological Answer :

- Position 7 (methoxyethyl) : The ether linkage and ethyl chain improve hydrophilicity compared to alkyl/aryl groups, enhancing aqueous solubility. Stability is maintained under inert atmospheres but may degrade under prolonged light exposure .

- Position 8 (diethylamino) : The tertiary amine increases basicity, requiring pH-controlled storage (pH 6–8) to prevent decomposition .

- Experimental validation : Use HPLC-UV and mass spectrometry to track degradation products under stress conditions (heat, light, pH extremes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer :

- Assay standardization : Compare protocols for receptor binding (e.g., adenosine A₁ vs. A₂A receptors) and ensure consistent cell lines (HEK293 vs. CHO) .

- Data normalization : Use internal controls (e.g., theophylline as a reference antagonist) and adjust for assay sensitivity differences .

- Meta-analysis : Pool data from orthogonal methods (SPR, fluorescence polarization) to validate target engagement .

Q. What computational strategies are effective for predicting the compound’s interaction with kinase targets like MLKL?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of MLKL (PDB: 5V7E) to model binding poses. Focus on hydrogen bonding with the diethylamino group and hydrophobic interactions with the methoxyethyl chain .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .

- Validation : Cross-reference with experimental IC₅₀ values from kinase inhibition assays .

Q. How can reaction yields be optimized for introducing the methoxyethyl group at position 7?

- Methodological Answer :

- Reagent selection : Use 2-methoxyethyl bromide with KI as a catalyst to enhance electrophilicity .

- Solvent effects : DMF improves solubility of intermediates, while THF may reduce side reactions .

- Temperature control : Maintain 40–50°C to balance reaction rate and byproduct formation .

- Yield tracking : Monitor via TLC (Rf ≈ 0.5 in 3:1 PE:EA) and scale reactions linearly .

Experimental Design & Data Analysis

Q. What analytical techniques are critical for characterizing structural isomers of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR distinguishes isomers via chemical shifts (e.g., diethylamino group at δ 1.2–1.4 ppm; methoxyethyl at δ 3.3–3.5 ppm) .

- X-ray crystallography : Resolves regiochemistry ambiguities; requires high-purity crystals grown in EtOAc/hexane .

- HRMS : Confirm molecular formula (C₁₅H₂₃N₅O₃) with <2 ppm error .

Q. How should researchers design dose-response studies to evaluate its cytotoxicity in primary cell models?

- Methodological Answer :

- Dose range : Start with 0.1–100 µM, based on IC₅₀ values from similar purine derivatives .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .

- Endpoint assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis) .

- Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Conflict Resolution in Mechanistic Studies

Q. How to address discrepancies in proposed mechanisms of action (e.g., kinase inhibition vs. GPCR modulation)?

- Methodological Answer :

- Target deconvolution : Perform kinome-wide profiling (Eurofins KinaseProfiler) and GPCR screening (cAMP/Calcium flux assays) .

- Knockout models : Use CRISPR-Cas9 to delete candidate targets (e.g., MLKL, adenosine receptors) in cellular models .

- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.